Methyl 2-{ethyl[(furan-2-yl)methyl]amino}-3-(3-fluoro-4-methylphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate
Description
Methyl 2-{ethyl[(furan-2-yl)methyl]amino}-3-(3-fluoro-4-methylphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate (hereafter referred to by its full systematic name) is a structurally complex quinazoline derivative. Its core framework consists of a 3,4-dihydroquinazoline-4-one scaffold substituted with a fluorine-containing aryl group (3-fluoro-4-methylphenyl) at position 3, a furan-linked ethylamino moiety at position 2, and a methyl ester at position 5.
Properties
IUPAC Name |
methyl 2-[ethyl(furan-2-ylmethyl)amino]-3-(3-fluoro-4-methylphenyl)-4-oxoquinazoline-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FN3O4/c1-4-27(14-18-6-5-11-32-18)24-26-21-12-16(23(30)31-3)8-10-19(21)22(29)28(24)17-9-7-15(2)20(25)13-17/h5-13H,4,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNPHTXCODSZPKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CO1)C2=NC3=C(C=CC(=C3)C(=O)OC)C(=O)N2C4=CC(=C(C=C4)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{ethyl[(furan-2-yl)methyl]amino}-3-(3-fluoro-4-methylphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Furan Ring: The furan ring can be introduced through a nucleophilic substitution reaction, where a furan-2-ylmethylamine reacts with an appropriate electrophile.
Functional Group Modifications:
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{ethyl[(furan-2-yl)methyl]amino}-3-(3-fluoro-4-methylphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The quinazoline core can be reduced to form dihydroquinazoline derivatives.
Substitution: The fluoro-methylphenyl group can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives.
Scientific Research Applications
Methyl 2-{ethyl[(furan-2-yl)methyl]amino}-3-(3-fluoro-4-methylphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Pharmacology: The compound is investigated for its potential as an anti-inflammatory and analgesic agent.
Biochemistry: It is used as a probe to study enzyme-substrate interactions and receptor binding.
Industrial Chemistry: The compound is explored for its potential use in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of Methyl 2-{ethyl[(furan-2-yl)methyl]amino}-3-(3-fluoro-4-methylphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Similarity Metrics
The compound’s similarity to other molecules can be quantified using chemical fingerprints and graph-based comparison methods . Chemical fingerprints encode predefined structural features (e.g., functional groups, pharmacophores), while graph-based approaches directly compare molecular graphs for subgraph isomorphism, offering higher accuracy at greater computational cost . For example:
Comparison with Triazine-Based Herbicides
highlights structurally related methyl esters, such as triflusulfuron methyl and metsulfuron methyl , which share a triazine core and sulfonylurea bridge. Key differences include:
Comparison with MFR-a and Methylofuran
compares MFR-a (a methanogenic cofactor) and methylofuran, which share furan and formyl groups.
Computational Similarity Findings
Using graph-based algorithms (e.g., GEM-Path ), the compound’s quinazoline core and fluorine substituent likely yield low Tanimoto scores (<0.3) when compared to triazine herbicides but higher similarity (>0.6) to other fluorinated quinazolines. This highlights the importance of core scaffold selection in drug or agrochemical design.
Research Implications and Limitations
- Structural Uniqueness : The compound’s combination of fluorine, furan, and quinazoline motifs distinguishes it from common herbicides or kinase inhibitors, warranting further functional studies.
- Methodological Constraints : While Tanimoto coefficients are widely used, subgraph matching may better capture conserved pharmacophoric elements in complex heterocycles .
- Data Gaps: No direct bioactivity data are available in the provided evidence, necessitating extrapolation from structural analogs.
Biological Activity
Chemical Structure and Properties
The molecular formula of the compound is , and it features a complex structure that includes a quinazoline ring, a furan moiety, and various substituents that contribute to its pharmacological properties.
Structure Analysis
| Component | Description |
|---|---|
| Quinazoline Ring | Core structure associated with various bioactivities |
| Furan Moiety | Enhances interaction with biological targets |
| Fluoro and Methyl Substituents | Modulate pharmacokinetics and potency |
Anticancer Properties
Research indicates that quinazoline derivatives exhibit significant anticancer activity. For instance, studies have shown that compounds with similar structures can inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the inhibition of specific kinases that are crucial for tumor growth.
Case Study: Inhibition of Cancer Cell Proliferation
A study demonstrated that a related quinazoline derivative reduced cell viability in A549 (lung cancer) and MCF-7 (breast cancer) cell lines by more than 50% at concentrations above 10 µM. The compound's ability to induce apoptosis was confirmed through flow cytometry assays.
Antimicrobial Activity
Quinazolines have also been noted for their antimicrobial properties. The compound's structural features suggest potential efficacy against both gram-positive and gram-negative bacteria.
Table: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Zone of Inhibition (mm) at 100 µg/mL | Zone of Inhibition (mm) at 50 µg/mL |
|---|---|---|
| Staphylococcus aureus | 20 | 15 |
| Escherichia coli | 18 | 12 |
| Bacillus subtilis | 22 | 16 |
| Pseudomonas aeruginosa | 15 | 10 |
Neuroprotective Effects
Recent studies have suggested that compounds in this class may exhibit neuroprotective effects, potentially through modulation of neurotransmitter systems or reduction of oxidative stress in neuronal cells.
The proposed mechanisms include:
- Inhibition of Oxidative Stress : Reducing reactive oxygen species (ROS) levels.
- Modulation of Neurotransmitter Levels : Influencing serotonin and dopamine pathways.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
